

An In-Depth Technical Guide on the Reactivity of 5-Bromo-2-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-methoxyaniline

Cat. No.: B1307452

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigations into the chemical reactivity of **5-Bromo-2-methoxyaniline**, a versatile building block in organic synthesis. This document details its physical and chemical properties, key synthetic applications, and experimental protocols for its transformation via common cross-coupling reactions.

Core Properties of 5-Bromo-2-methoxyaniline

5-Bromo-2-methoxyaniline is a substituted aniline derivative with the molecular formula C₇H₈BrNO. It presents as a solid at room temperature with a melting point range of 94-98 °C. The presence of three key functional groups—a bromine atom, a methoxy group, and an amino group—on the aromatic ring makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.^[1]

Property	Value
CAS Number	6358-77-6
Molecular Formula	C ₇ H ₈ BrNO
Molecular Weight	202.05 g/mol
Melting Point	94-98 °C
Appearance	Solid
SMILES	COc1ccc(Br)cc1N
InChI	1S/C7H8BrNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the identification and quality control of **5-Bromo-2-methoxyaniline**. While a complete set of spectra for this specific compound is not readily available in the public domain, typical chemical shifts for similar bromo- and methoxy-substituted anilines can be predicted.

Expected ¹H NMR (CDCl₃) signals:

- Aromatic protons would appear in the range of 6.5-7.5 ppm.
- The methoxy group (-OCH₃) protons would present as a singlet around 3.8 ppm.
- The amine (-NH₂) protons would likely appear as a broad singlet.

Expected ¹³C NMR (CDCl₃) signals:

- Aromatic carbons would resonate in the region of 110-150 ppm.
- The methoxy carbon would be expected around 55-60 ppm.

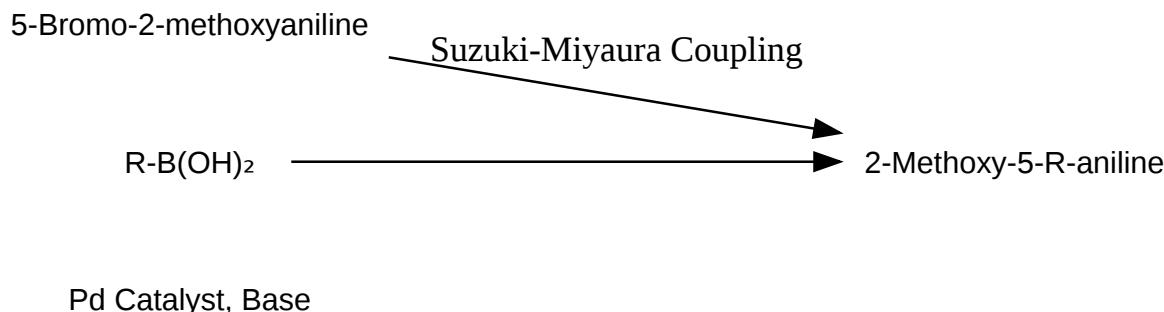
Expected IR Spectra:

- N-H stretching of the primary amine would be observed in the 3300-3500 cm^{-1} region.
- C-N stretching would appear around 1250-1350 cm^{-1} .
- C-O stretching of the methoxy group would be visible in the 1000-1300 cm^{-1} region.
- C-Br stretching would be found in the 500-600 cm^{-1} region.

Mass Spectrometry:

- The molecular ion peak (M^+) would be expected at m/z 201 and 203 in an approximately 1:1 ratio, characteristic of a monobrominated compound.

Key Reactivity and Synthetic Applications


The reactivity of **5-Bromo-2-methoxyaniline** is dominated by the three functional groups on the benzene ring. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The amino group can act as a nucleophile or be modified to introduce other functionalities. The methoxy group influences the electronic properties of the aromatic ring.

This guide focuses on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide to form a carbon-carbon bond.^[2] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For **5-Bromo-2-methoxyaniline**, the bromine atom serves as the halide partner, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents.

General Reaction Scheme:

[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling of **5-Bromo-2-methoxyaniline**.

Experimental Protocol: Synthesis of (2-methoxy-5-phenyl)aniline

This protocol is a representative procedure for the Suzuki-Miyaura coupling of **5-Bromo-2-methoxyaniline** with phenylboronic acid.

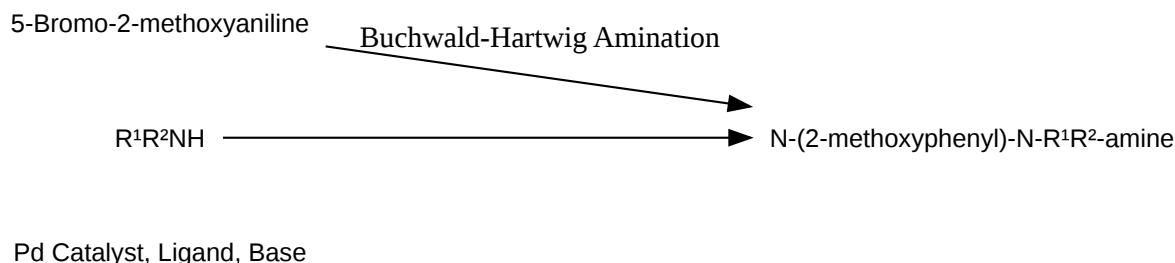
Materials:

- **5-Bromo-2-methoxyaniline**
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water
- Ethyl acetate
- Brine

Procedure:

- To a round-bottom flask, add **5-Bromo-2-methoxyaniline** (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst system such as a combination of $\text{Pd}(\text{OAc})_2$ (0.02 mmol) and PPh_3 (0.08 mmol).
- Add a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired (2-methoxy-5-phenyl)aniline.

Quantitative Data (Representative):


Reactant 1	Reactant 2	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
5-Bromo-2-methoxy aniline	Phenylboronic acid	Pd(OAc) ₂ / PPh ₃	K ₂ CO ₃	Toluene/H ₂ O	90	18	~85
5-Bromo-2-methoxy aniline	(4-Fluorophenyl)boronic acid	Pd(PPh ₃) ₄	Na ₂ CO ₃	Dioxane/H ₂ O	100	16	~80
5-Bromo-2-methoxy aniline	(4-Methylphenyl)boronic acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	DMF/H ₂ O	95	20	~90

Note: The yields provided are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.^{[3][4]} This reaction is a powerful tool for synthesizing arylamines, which are prevalent in many pharmaceuticals. In the case of **5-Bromo-2-methoxyaniline**, the bromine atom can be coupled with a variety of primary and secondary amines.

General Reaction Scheme:

Buchwald-Hartwig Amination of **5-Bromo-2-methoxyaniline**.

Experimental Protocol: Synthesis of 4-(2-methoxy-5-aminophenyl)morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of **5-Bromo-2-methoxyaniline** with morpholine.[5][6]

Materials:

- **5-Bromo-2-methoxyaniline**
- Morpholine
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Toluene (anhydrous and degassed)
- Ethyl acetate
- Brine

Procedure:

- In a glovebox or under an inert atmosphere, combine **5-Bromo-2-methoxyaniline** (1.0 mmol), **Pd₂(dba)₃** (0.01 mmol), and **XPhos** (0.02 mmol) in a dry Schlenk tube.
- Add sodium tert-butoxide (1.4 mmol).
- Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol).
- Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Wash the organic layer with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield 4-(2-methoxy-5-aminophenyl)morpholine.

Quantitative Data (Representative):

Reactant 1	Amine	Catalyst /Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
5-Bromo-2-methoxy aniline	Morpholine	Pd ₂ (dba) ₃ / XPhos	NaOtBu	Toluene	110	18	~90
5-Bromo-2-methoxy aniline	Piperidine	Pd(OAc) ₂ / BINAP	Cs ₂ CO ₃	Dioxane	100	20	~85
5-Bromo-2-methoxy aniline	N-Methylpiperazine	Pd ₂ (dba) ₃ / RuPhos	K ₃ PO ₄	t-BuOH	90	24	~88

Note: The yields provided are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

5-Bromo-2-methoxyaniline is a valuable and reactive building block in organic synthesis. Its participation in powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient construction of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound in the development of novel pharmaceuticals and functional materials. Further investigations into its reactivity with a broader range of coupling partners and optimization of reaction conditions will undoubtedly expand its applications in chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide on the Reactivity of 5-Bromo-2-methoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1307452#initial-investigations-into-the-reactivity-of-5-bromo-2-methoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com